molecular formula C15H13BrN4O2 B11531514 4-{(Z)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-2-bromo-6-methoxyphenol

4-{(Z)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-2-bromo-6-methoxyphenol

Cat. No.: B11531514
M. Wt: 361.19 g/mol
InChI Key: JJNQFRKBBCFVRC-IUXPMGMMSA-N
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Description

4-{(Z)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-2-bromo-6-methoxyphenol is a complex organic compound that features a benzimidazole moiety, a hydrazinylidene group, and a brominated phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Z)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-2-bromo-6-methoxyphenol typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which is then functionalized to introduce the hydrazinylidene and phenol groups. The bromination and methoxylation steps are usually carried out under controlled conditions to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

4-{(Z)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-2-bromo-6-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution of the bromine atom can produce a variety of substituted phenols .

Scientific Research Applications

4-{(Z)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-2-bromo-6-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(Z)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-2-bromo-6-methoxyphenol involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The hydrazinylidene group may also play a role in the compound’s biological activity by forming reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)ethanol
  • 4-(1H-benzo[d]imidazol-2-yl)aniline
  • 2-(4-((1H-benzo[d]imidazol-2-yl)thio)benzylidene)hydrazine-1-carbothioamide

Uniqueness

4-{(Z)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-2-bromo-6-methoxyphenol is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties that differentiate it from other benzimidazole derivatives .

Properties

Molecular Formula

C15H13BrN4O2

Molecular Weight

361.19 g/mol

IUPAC Name

4-[(Z)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]-2-bromo-6-methoxyphenol

InChI

InChI=1S/C15H13BrN4O2/c1-22-13-7-9(6-10(16)14(13)21)8-17-20-15-18-11-4-2-3-5-12(11)19-15/h2-8,21H,1H3,(H2,18,19,20)/b17-8-

InChI Key

JJNQFRKBBCFVRC-IUXPMGMMSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N\NC2=NC3=CC=CC=C3N2)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC2=NC3=CC=CC=C3N2)Br)O

Origin of Product

United States

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